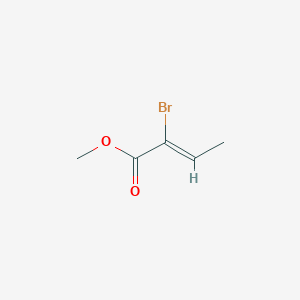

Methyl 2-bromo-2-butenoate

Description

Current Standing and Research Significance in Organic Synthesis

The significance of Methyl 2-bromo-2-butenoate in contemporary organic synthesis is notably highlighted by its application in biocatalysis and the synthesis of chiral molecules. Chiral compounds are of immense importance, particularly in the pharmaceutical industry, where the specific three-dimensional arrangement of atoms can determine the biological activity of a drug.

Detailed research has shown that this compound is a valuable substrate in biotransformation processes. For instance, it can be transformed into methyl (S)-2-bromobutanoate when catalyzed by the enzyme "old yellow enzyme". sigmaaldrich.comscientificlabs.co.uk This product is a crucial intermediate for synthesizing various chiral drugs. sigmaaldrich.comscientificlabs.co.uk Furthermore, through fermentation processes utilizing baker's yeast, this compound can yield (S)-2-bromobutanoic acid. sigmaaldrich.comscientificlabs.co.uk These enzymatic and microbial transformations underscore the compound's role in producing enantiomerically enriched building blocks, which are otherwise challenging to synthesize via traditional chemical methods.

Strategic Importance as a Versatile Synthetic Building Block

The strategic value of this compound lies in its functionality as a versatile synthetic building block. sigmaaldrich.com Its molecular structure allows it to participate in a variety of chemical reactions to form new carbon-carbon and carbon-heteroatom bonds.

A key aspect of its versatility is its role as a biannelating reagent. This capability allows it to take part in double Michael-addition reactions. sigmaaldrich.comscientificlabs.co.uk The Michael addition is a fundamental reaction in organic chemistry for forming carbon-carbon bonds. The ability of this compound to undergo this reaction twice in a sequential manner opens up efficient pathways to construct cyclic and bicyclic systems, which are common motifs in natural products and medicinally relevant molecules. This capacity to build complex ring structures from relatively simple starting materials makes it a strategically important tool for synthetic chemists.

Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-2-bromobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-3-4(6)5(7)8-2/h3H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKWWKUPZZAUQL-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C(=O)OC)\Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17642-18-1 | |

| Record name | Methyl 2-bromo-2-butenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Methyl 2 Bromo 2 Butenoate Transformations

Nucleophilic Addition Reaction Mechanisms

The electronic structure of methyl 2-bromo-2-butenoate features an electron-poor double bond due to the conjugative effect of the carbonyl group and the inductive effect of the bromine atom. This polarization renders the β-carbon susceptible to attack by nucleophiles. Nucleophilic additions to this system can proceed via two main competitive pathways: conjugate (or 1,4-) addition and direct (or 1,2-) addition to the carbonyl group. libretexts.orglibretexts.org

The most common reaction pathway for soft or stabilized nucleophiles with α,β-unsaturated systems is conjugate addition, also known as Michael addition. fiveable.me In the case of this compound, the nucleophile attacks the electrophilic β-carbon of the activated alkene. libretexts.org This attack is facilitated by the resonance delocalization of the π-electrons across the conjugated system, which extends the electrophilicity of the carbonyl carbon to the β-carbon.

The mechanism proceeds in two key steps:

Nucleophilic Attack: The nucleophile adds to the β-carbon, causing the π-bond of the alkene to shift and form a resonance-stabilized enolate intermediate. The negative charge is delocalized between the α-carbon and the carbonyl oxygen.

Protonation: The enolate intermediate is then protonated, typically during an aqueous workup, at the α-carbon to yield the saturated 1,4-adduct. libretexts.org

This compound is a potent Michael acceptor and has been utilized as a biannelating reagent in double Michael additions. libretexts.org A variety of nucleophiles can participate in this type of transformation.

Table 1: Nucleophiles for Conjugate Addition to α,β-Unsaturated Carbonyls

| Nucleophile Class | Specific Examples | Resulting Product Type |

| Organometallics | Gilman Reagents (e.g., R₂CuLi) | β-Alkylated Carbonyl |

| Amines | Primary and Secondary Amines (e.g., RNH₂, R₂NH) | β-Amino Carbonyl (Aza-Michael) |

| Enolates | Ketone, Ester, or Malonate Enolates | 1,5-Dicarbonyl Compound |

| Thiols | Thiolates (e.g., RS⁻) | β-Thioether Carbonyl |

| Cyanide | Cyanide ion (e.g., from NaCN, KCN) | β-Cyano Carbonyl |

A related compound, ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate, has been shown to react with various binucleophiles to assemble heterocyclic structures, with the key step being the formation of a conjugate addition product. libretexts.org This highlights the prevalence of the Michael addition pathway in the reactions of α-bromo-α,β-unsaturated esters.

While conjugate addition is common, direct nucleophilic attack at the carbonyl carbon (1,2-addition) is a competing pathway. libretexts.org This reaction is analogous to the addition reactions of simple aldehydes and ketones.

The mechanism involves:

Nucleophilic Attack: The nucleophile directly attacks the electrophilic carbonyl carbon.

Protonation: The resulting tetrahedral alkoxide intermediate is protonated to form an allylic alcohol.

The competition between 1,2- and 1,4-addition is primarily dictated by the nature of the nucleophile. libretexts.org Hard, non-stabilized nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), tend to favor the kinetically controlled 1,2-addition. libretexts.org In contrast, softer nucleophiles, like organocuprates (R₂CuLi) and enamines, favor the thermodynamically controlled 1,4-addition. fiveable.me

Table 2: Comparison of 1,2-Addition versus 1,4-Addition Pathways

| Feature | Direct Addition (1,2-Addition) | Conjugate Addition (1,4-Addition) |

| Site of Attack | Carbonyl Carbon | β-Carbon |

| Initial Product | Tetrahedral Alkoxide | Resonance-Stabilized Enolate |

| Final Product | Allylic Alcohol | Saturated Carbonyl Compound |

| Control | Typically Kinetic Control (faster reaction) libretexts.org | Typically Thermodynamic Control (more stable product) libretexts.org |

| Favored by | "Hard" Nucleophiles (e.g., Grignard, Organolithiums) libretexts.org | "Soft" Nucleophiles (e.g., Organocuprates, Amines, Thiols) fiveable.me |

Substitution Reaction Mechanisms

This compound can also undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. Due to the sp² hybridization of the carbon bearing the bromine, the mechanisms differ significantly from those observed for saturated alkyl halides. wikipedia.org

Nucleophilic substitution at an unactivated vinylic carbon is generally difficult. wikipedia.org However, in this compound, the carbonyl group activates the system towards substitution. The most plausible mechanism is not a direct Sₙ2 displacement but rather an addition-elimination pathway. organic-chemistry.org

This mechanism proceeds in two stages:

Conjugate Addition: The nucleophile first attacks the β-carbon in a Michael-type addition, as described previously, to form a resonance-stabilized enolate intermediate.

Elimination: The enolate then collapses, reforming the carbon-carbon double bond and expelling the bromide ion as the leaving group.

This pathway is distinct from the Sₙ2 mechanism at saturated carbons, which involves a single, concerted step with inversion of stereochemistry. The addition-elimination mechanism for vinylic substitution generally proceeds with retention of the original double bond configuration. organic-chemistry.org This sequence allows for the formal substitution of the vinylic bromide.

Classic carbocation rearrangements, such as hydride or alkyl shifts, are characteristic of Sₙ1 reactions which proceed through a carbocation intermediate. masterorganicchemistry.com However, the formation of a vinylic cation from this compound is highly unfavorable, making an Sₙ1-type mechanism unlikely. wikipedia.orgdoubtnut.com Therefore, rearrangements involving a discrete carbocation intermediate are not typically observed.

The dominant addition-elimination mechanism for substitution proceeds via a stabilized enolate anion, not a carbocation. Consequently, rearrangements of the carbon skeleton are not an inherent feature of this substitution pathway. While allylic rearrangements are known in related systems, such as methyl 4-bromo-2-butenoate where the leaving group is in an allylic position, this is not directly applicable to the vinylic bromide of this compound.

Elimination Reaction Pathways

When treated with a strong, non-nucleophilic, or sterically hindered base, this compound can undergo an elimination reaction. This reaction involves the removal of hydrogen bromide (HBr) to create an additional π-bond.

The likely mechanism is an E2-type elimination. A strong base, such as pyridine (B92270) or 1,8-diazabicycloundec-7-ene (DBU), abstracts a proton from the γ-carbon (the methyl group). libretexts.orgyoutube.com In a concerted step, the C-H bond breaks, a new π-bond forms between the β- and γ-carbons, and the bromide ion is ejected from the α-carbon. This process results in the formation of methyl buta-2,3-dienoate, an allene. Allenes are compounds containing two cumulative double bonds. The formation of such α,β-unsaturated carbonyls via elimination of α-bromo precursors is a synthetically useful transformation. youtube.com

Cross-Coupling Reaction Mechanisms

This compound, as a vinyl halide, is a versatile substrate for various cross-coupling reactions, which are fundamental processes for carbon-carbon bond formation. The mechanisms of these transformations are heavily influenced by the choice of metal catalyst, with palladium and nickel being the most prominent. These reactions proceed through distinct catalytic cycles involving organometallic intermediates.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille couplings, are powerful tools in organic synthesis. The general mechanism for the coupling of a vinyl halide like this compound typically involves a Pd(0)/Pd(II) catalytic cycle. While specific studies on this compound are not extensively detailed, the mechanism can be inferred from the well-established pathways for similar vinyl bromides. nih.govkaist.ac.kr

The catalytic cycle generally consists of three primary steps:

Transmetalation (for Suzuki, Stille, etc.) or Migratory Insertion (for Heck):

In a Suzuki-Miyaura coupling , the Pd(II) intermediate undergoes transmetalation. An organoboron compound (R-BY₂) reacts with the palladium complex in the presence of a base. The base activates the organoboron species, facilitating the transfer of the organic group (R) to the palladium center and displacing the halide.

In a Heck reaction , an alkene coordinates to the Pd(II) complex. Subsequently, a migratory insertion occurs, where the vinyl group attached to the palladium inserts across the double bond of the coordinated alkene. This forms a new carbon-carbon bond and a new palladium-carbon sigma bond.

Reductive Elimination: This is the final step of the catalytic cycle. The two organic groups on the Pd(II) center couple, forming the desired product and regenerating the Pd(0) catalyst, which can then enter another cycle. researchgate.net In many C-N cross-coupling reactions, which share mechanistic similarities, reductive elimination is often not the problematic or rate-limiting step. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have become key in understanding the energetics of these steps and identifying the rate-determining step, which aids in optimizing reaction conditions. nih.govkaist.ac.kr

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling of Vinyl Halides

| Step | Description | Key Intermediate |

| Oxidative Addition | Pd(0) inserts into the Carbon-Bromine bond. | trans-alkenyl(bromo)palladium(II) complex |

| Transmetalation | An organometallic reagent (e.g., organoboron) transfers its organic group to the Pd(II) complex. | trans-alkenyl(organo)palladium(II) complex |

| Reductive Elimination | The two organic groups are expelled from the Pd(II) center to form the final product and regenerate Pd(0). | Pd(0) complex |

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. Nickel-catalyzed reductive cross-couplings, in particular, allow for the coupling of two different electrophiles, such as an aryl halide and an alkyl halide. researchgate.netchinesechemsoc.org For a substrate like this compound, a nickel-catalyzed reductive coupling could be employed to form C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds. nih.gov

The mechanism for a Ni-catalyzed reductive cross-coupling is distinct from the palladium cycle and often involves Ni(0), Ni(I), Ni(II), and even Ni(III) oxidation states. A commonly proposed mechanism, particularly when using a stoichiometric metallic reducing agent like zinc or manganese, is as follows: researchgate.netchinesechemsoc.org

First Oxidative Addition: A Ni(0) catalyst reacts with the more reactive electrophile (e.g., an aryl bromide) to form an organonickel(II) complex (Ar-Ni(II)-Br).

Reduction: The Ni(II) complex is reduced by the metallic reductant (e.g., Mn) to a Ni(I) species (Ar-Ni(I)).

Second Oxidative Addition: The second electrophile (e.g., this compound) undergoes oxidative addition to the Ni(I) center. This step is a key difference from palladium catalysis and leads to a Ni(III) intermediate.

Reductive Elimination: The two coupled organic groups are eliminated from the Ni(III) complex, forming the final product and a Ni(I)-halide species.

Catalyst Regeneration: The Ni(I) species is further reduced by the metallic reductant back to the active Ni(0) catalyst, closing the catalytic cycle. chinesechemsoc.org

Alternative mechanistic proposals, such as a radical chain mechanism, have also been considered, which may operate depending on the specific substrates and reaction conditions. caltech.edu

Radical Reaction Mechanisms

Beyond organometallic catalysis, the carbon-bromine bond in this compound is susceptible to homolytic cleavage, enabling its participation in radical reactions. These transformations offer complementary synthetic pathways.

Atom-transfer radical cyclization (ATRC) is a powerful method for constructing cyclic frameworks. nih.govmdpi.com This process involves the generation of a radical species, its intramolecular addition to an unsaturated bond, and the subsequent abstraction of a halogen atom to propagate the radical chain. For a molecule derived from this compound, the process would follow a general pathway:

Initiation: A radical initiator or a transition metal catalyst (like a copper(I) complex) abstracts the bromine atom from an ATRC precursor. mdpi.com This generates a carbon-centered radical. In photochemical ATRC, visible light can induce the homolysis of the C-Br bond, often facilitated by a photosensitizer or through the formation of a complex with an amine. nih.govrsc.org

Cyclization: The generated radical (e.g., an α-carbonyl radical) adds intramolecularly to a tethered alkene or alkyne. This step is typically a regioselective 5-exo-trig or 6-exo-trig cyclization, forming a new five- or six-membered ring and transferring the radical to a new position.

Propagation (Halogen Transfer): The newly formed cyclic radical abstracts a bromine atom from another molecule of the starting material. This yields the final cyclized product and regenerates the carbon-centered radical, which continues the chain reaction. nih.gov

This methodology allows for the construction of complex cyclic and spirocyclic systems under mild conditions. mdpi.comacs.org

Table 2: General Mechanism of Atom-Transfer Radical Cyclization (ATRC)

| Step | Description | Intermediate Species |

| Initiation | Abstraction of a halogen atom (Br) by an initiator or catalyst. | Carbon-centered radical |

| Cyclization | Intramolecular addition of the radical to a π-system (alkene/alkyne). | Cyclized radical |

| Propagation | The cyclized radical abstracts a halogen from a starting material molecule. | Product and regenerated radical |

Radical initiators are compounds that readily decompose under thermal or photochemical conditions to produce radical species. numberanalytics.com These generated radicals are used to start a radical chain reaction but are not typically incorporated into the final product. Common classes of initiators include azo compounds and organic peroxides. ijrpc.com

Azo Compounds: The most common example is 2,2'-azobisisobutyronitrile (AIBN). Upon heating or UV irradiation, AIBN decomposes, losing nitrogen gas (N₂) to form two cyanoisopropyl radicals. These initiator radicals can then abstract a bromine atom from this compound to generate the key vinyl radical intermediate, thus initiating the desired reaction sequence. ijrpc.com

Peroxides: Organic peroxides, like benzoyl peroxide or di-tert-butyl peroxide, contain a weak oxygen-oxygen single bond that cleaves homolytically upon heating to form alkoxy or acyloxy radicals. ijrpc.com These oxygen-centered radicals are highly reactive and can initiate a radical chain in a similar manner to those derived from azo compounds. oregonstate.edu

The choice of initiator is crucial and depends on the reaction temperature, as each initiator has a characteristic half-life at a given temperature. numberanalytics.comijrpc.com For instance, V-70 is an azo initiator used for reactions at lower temperatures. ijrpc.com

Rearrangement Processes and Reactive Intermediates

The transformations of this compound involve various reactive intermediates that can be prone to rearrangement. The specific intermediate formed depends on the reaction conditions (ionic, organometallic, or radical).

Organometallic Intermediates: In palladium- and nickel-catalyzed cross-coupling reactions, the key intermediates are organopalladium(II) and organonickel(I/II/III) complexes, respectively. researchgate.netresearchgate.netchinesechemsoc.org These species are generally stable enough to proceed through the catalytic cycle, but side reactions like β-hydride elimination can occur in related systems, although it is less common for vinyl complexes compared to alkyl complexes.

Radical Intermediates: In radical reactions, the primary intermediate is the vinyl radical formed by the homolysis of the C-Br bond. This radical can be captured by radical acceptors or participate in cyclizations. nih.govacs.org

Carbocation Intermediates: Under certain ionic conditions, the formation of a vinylic carbocation could be envisaged, although these are generally less stable than their alkyl counterparts. If formed, such an intermediate could potentially undergo rearrangement. More common are carbocation rearrangements in related saturated bromoalkanes, where a less stable secondary carbocation rearranges to a more stable tertiary one via a hydride or methyl shift. jcu.eduquora.com

Rearrangement Processes: Specific rearrangements involving structures similar to this compound have been documented. For instance, in the Reformatsky reaction of methyl 4-bromo-3-methylbut-2-enoate, an E to Z isomerization was observed, suggesting the formation of a δ-lactone intermediate that dictates the final stereochemistry. researchgate.net In another example, an aza-Darzens reaction with this compound generates a vinyl aziridine (B145994), which upon heating, can undergo a sigmatropic rearrangement. scispace.com Base-mediated cyclization of related 2-(2-nitroaryl)-2-butenoates can also lead to rearranged indole (B1671886) products, indicating complex reaction pathways involving multiple intermediates. nih.gov

Carbocation Rearrangements and Shifts

Carbocation rearrangements are fundamental processes in organic chemistry, often driven by the formation of a more stable carbocation intermediate. leah4sci.comjcu.edu In reactions involving this compound, the potential for carbocation formation can lead to complex product mixtures through hydride and alkyl shifts.

A common scenario for carbocation rearrangement is the 1,2-hydride shift, where a hydrogen atom from a carbon adjacent to the carbocation migrates to the positively charged carbon. libretexts.orgmasterorganicchemistry.com This process is thermodynamically favored if it leads to the formation of a more stable carbocation, such as the conversion of a secondary carbocation to a tertiary one. libretexts.orgstackexchange.com The shift occurs rapidly, often before a nucleophile can attack the initial carbocation. libretexts.org

Similarly, a 1,2-alkyl shift, most commonly a methyl shift, can occur where an alkyl group migrates to an adjacent carbocationic center. youtube.com This rearrangement is also driven by the formation of a more stable carbocation. stackexchange.com The migratory aptitude of different groups can influence the reaction pathway, though the primary driving force is the stability of the resulting carbocation. stackexchange.com

In the context of this compound, reactions that proceed through a carbocation intermediate have the potential to undergo these rearrangements. For instance, under acidic conditions, protonation of the double bond could lead to a carbocation that might rearrange before nucleophilic attack. The specific conditions and the structure of any reaction partners would dictate whether such rearrangements are favorable.

| Factor | Description | Relevance to this compound |

|---|---|---|

| Carbocation Stability | Rearrangements occur to form more stable carbocations (tertiary > secondary > primary). stackexchange.com | Reaction conditions promoting carbocation formation could initiate rearrangements. |

| Migrating Group | Hydride and alkyl (e.g., methyl) groups are common migrating species. jcu.edu | The structure of the butenoate chain provides potential for hydride shifts. |

| Reaction Kinetics | Rearrangements are often fast, competing with nucleophilic attack. libretexts.org | Product distribution can indicate the occurrence of rearrangements. |

Photo-Induced Rearrangements

Photo-induced rearrangements involve the absorption of light to promote a molecule to an excited state, where it can undergo transformations not readily accessible under thermal conditions. oit.edu A primary example is the E/Z (cis/trans) isomerization of alkenes. oit.edu

The mechanism of photoisomerization typically involves the excitation of a π-electron in the double bond to a π* antibonding orbital. oit.edu This weakens the double bond, allowing for rotation around the carbon-carbon single bond. oit.edu De-excitation back to the ground state can then lead to the formation of the geometric isomer. oit.edu This process can be influenced by the use of photosensitizers, which can facilitate the formation of a triplet state intermediate. beilstein-journals.org

For this compound, which exists as a mixture of cis and trans isomers, irradiation with light of an appropriate wavelength could be expected to induce isomerization between the (E) and (Z) forms. sigmaaldrich.comresearchgate.net The photostationary state, or the equilibrium mixture of isomers under photochemical conditions, would depend on the absorption spectra of the isomers and the quantum yields of the forward and reverse isomerization processes. rsc.org

| Aspect | Description | Application to this compound |

|---|---|---|

| Mechanism | Excitation to an excited state allows rotation around the C=C bond. oit.edu | Can be used to interconvert (E) and (Z) isomers of this compound. |

| Photosensitizers | Can be used to promote isomerization via a triplet state. beilstein-journals.org | Could potentially be used to control the isomeric ratio. |

| Photostationary State | The equilibrium ratio of isomers under irradiation. rsc.org | The final isomer ratio is determined by photochemical parameters. |

Base-Promoted Rearrangements

Base-promoted rearrangements often involve the deprotonation of an acidic proton to form an intermediate that can then rearrange. msu.edu In the case of α,β-unsaturated esters like this compound, strong bases can promote the migration of the double bond. libretexts.org

The mechanism for base-catalyzed double bond migration typically involves the removal of a proton from a carbon adjacent to the double bond, forming an enolate intermediate. reddit.com Reprotonation of this enolate can occur at a different position, leading to a shift in the double bond's location. reddit.com The thermodynamic stability of the resulting isomer often drives the reaction, with a tendency to form more substituted or conjugated systems. uou.ac.in For instance, treatment of an α,β-unsaturated ester with a strong base can lead to the formation of a β,γ-unsaturated isomer. libretexts.org

In the case of this compound, a strong base could potentially deprotonate the methyl group at the C4 position, leading to an intermediate that could rearrange. However, the presence of the bromine atom on the double bond might also influence the reactivity, potentially leading to other reaction pathways such as elimination or substitution.

| Characteristic | Description | Implication for this compound |

|---|---|---|

| Mechanism | Deprotonation to form an enolate followed by reprotonation at a different site. reddit.com | Potential for double bond migration. |

| Driving Force | Formation of a thermodynamically more stable isomer. uou.ac.in | The equilibrium will favor the most stable double bond position. |

| Competing Reactions | Other base-mediated reactions like substitution or elimination are possible. | The reaction outcome will depend on the specific base and conditions used. |

Double Bond Migration Phenomena

Double bond migration in unsaturated esters can be catalyzed by both acids and bases. libretexts.orguou.ac.in The acid-catalyzed mechanism involves protonation of the carbonyl oxygen, forming a resonance-stabilized cation. libretexts.org A proton can then be removed from a different position to yield the isomerized product.

The propensity for double bond migration is generally higher in ester derivatives compared to the corresponding carboxylic acids. libretexts.org In the context of this compound, this suggests that under appropriate acidic or basic conditions, isomerization to an isomeric bromo-butenoate could occur. The specific isomer formed would depend on the relative thermodynamic stabilities of the possible isomers.

Cyclization and Annulation Reaction Mechanisms

This compound is a valuable building block for the synthesis of cyclic compounds through cyclization and annulation reactions. lookchem.com These reactions involve the formation of new rings, and the mechanisms can vary depending on the reaction partners and conditions.

Formation of Carbocyclic Systems

The formation of carbocyclic systems using this compound can be achieved through various reaction pathways. For example, it can act as a Michael acceptor in reactions with nucleophiles. In a double Michael addition, a nucleophile adds twice to the molecule, leading to the formation of a cyclic product. sigmaaldrich.com

Annulation reactions, which involve the formation of a new ring onto an existing one, are also possible. For instance, in palladium-catalyzed processes, an aryl-palladium species can add across the double bond, followed by an intramolecular reaction to form a new ring. The regioselectivity of these cyclizations can be influenced by steric and stereoelectronic factors.

Synthesis of Nitrogen-Containing Heterocycles

This compound is a useful precursor for the synthesis of nitrogen-containing heterocycles. beilstein-journals.org These reactions often involve the reaction of the bromo-butenoate with nitrogen-containing nucleophiles.

One common approach is a Michael addition followed by an intramolecular cyclization. For example, reaction with an amine can lead to the formation of an enamine intermediate, which can then attack the ester carbonyl or undergo other intramolecular reactions to form a heterocyclic ring. The stereochemistry of the starting materials and the reaction conditions can influence the stereochemical outcome of the cyclization.

Stereochemical Control in Chemical Reactions Involving Methyl 2 Bromo 2 Butenoate

Diastereocontrol in Formation of Stereocenters

The creation of new stereocenters with a high degree of diastereoselectivity is a key goal in stereocontrolled synthesis. In reactions involving methyl 2-bromo-2-butenoate, the existing double bond and adjacent stereocenters can influence the stereochemical outcome of subsequent transformations.

The addition of nucleophiles to the carbon-carbon double bond of this compound can lead to the formation of one or two new stereocenters. The diastereoselectivity of these additions is often influenced by the geometry of the starting enolate and the reaction conditions. For instance, the Michael addition of lithium enolates to α,β-unsaturated esters like methyl (E)-2-butenoate can produce syn or anti products depending on the enolate geometry. (E)-lithium enolates tend to yield syn-adducts, while (Z)-lithium enolates favor the formation of anti-adducts. rug.nl This principle is pivotal in constructing vicinal stereogenic centers with a high degree of control. rug.nl

In the context of synthesizing glutamic acid derivatives, the addition of α-amino-substituted lithium enolates to α,β-unsaturated esters is a diastereoselective route. rug.nl The use of N,N-dibenzylglycinates with lithium diisopropylamide (LDA) as the base generates an (E)-enolate, leading to syn-3-substituted glutamic acids. rug.nl Conversely, employing different reaction conditions that favor the (Z)-enolate can result in the anti-diastereomer. rug.nl

The aza-Darzens reaction, which involves the reaction of imines with α-bromoesters, provides another avenue for creating stereocenters. When N-tert-butanesulfinyl imines react with this compound, the formation of aziridines occurs. However, compared to bulkier α-bromoesters, this compound exhibits lower yields and poorer diastereoselectivities, particularly with aliphatic aldimines, leading to a near-complete loss of cis/trans selectivity. beilstein-journals.org This suggests that the steric bulk of the ester plays a significant role in directing the stereochemical outcome of the cyclization. beilstein-journals.org

Table 1: Diastereoselective Michael Addition to α,β-Unsaturated Esters

| Enolate Geometry | Additive | Product Stereochemistry | Reference |

| (E)-Lithium Enolate | None | syn-Adduct | rug.nl |

| (Z)-Lithium Enolate | HMPA | anti-Adduct | rug.nl |

| (E)-Enolate of N,N-dibenzylglycinate | LDA | syn-Glutamic Acid Derivative | rug.nl |

Enantioselective Transformations Using Chiral Catalysts or Auxiliaries

Achieving enantioselectivity in reactions of this compound often involves the use of chiral catalysts or auxiliaries that create a chiral environment around the reacting species. This can be achieved through either complex-controlled or reagent-controlled reactions. uni-oldenburg.de

In reagent-controlled reactions, a chiral reagent directly interacts with the prochiral substrate in the transition state, leading to the preferential formation of one enantiomer. uni-oldenburg.de An example is the enantioselective reduction of bromo esters using chiral tin hydrides. uni-oldenburg.de While high enantioselectivities have been achieved with some substrates, finding suitable chiral reagents and achieving high selectivity can be challenging. uni-oldenburg.de

Complex-controlled reactions involve the coordination or covalent attachment of an achiral substrate to a chiral auxiliary or catalyst, rendering the faces of the prochiral center diastereotopic. uni-oldenburg.de This strategy has proven to be highly effective in achieving excellent enantioselectivities. uni-oldenburg.de For instance, chiral lithium amides can be used as non-covalent stereodirecting auxiliaries in the alkylation and conjugate addition of carboxylic acids. nih.gov These auxiliaries form mixed aggregates with the enediolate dianions of the carboxylic acids, effectively controlling the stereochemical outcome of the reaction. nih.gov

The use of chiral N-tert-butanesulfinyl imines serves as a powerful method for asymmetric synthesis. beilstein-journals.org The chiral sulfinyl group directs the addition of nucleophiles to the imine, allowing for the synthesis of chiral amines and their derivatives with high diastereoselectivity. beilstein-journals.org This approach has been successfully applied in the synthesis of various nitrogen-containing heterocycles. beilstein-journals.org

Transition metal catalysis with chiral ligands is another prominent strategy for enantioselective transformations. acs.orgacs.org Chiral phosphine (B1218219) ligands, for example, are widely used in asymmetric hydrogenation and cross-coupling reactions. acs.orgacs.org The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity. acs.orgacs.org

Table 2: Examples of Enantioselective Transformations

| Reaction Type | Chiral Control Element | Substrate | Result | Reference |

| Radical Reduction | Chiral Tin Hydride | Methyl 2-bromo-3,3-dimethyl-2-phenylbutanoate | Up to 68% ee | uni-oldenburg.de |

| Alkylation | Chiral Lithium Amide | O-methyl mandelic acid | Up to 97% ee | nih.gov |

| Aza-Darzens Reaction | N-tert-butanesulfinyl imine | This compound | Poor diastereoselectivity | beilstein-journals.org |

| Cross-Coupling | Chiral Ni/Ligand Complex | α-bromo amide | High ee | acs.org |

Control over Geometric (E/Z) Isomerism and Selectivity

The geometric configuration of the double bond in this compound, whether (E) or (Z), is a critical stereochemical feature that can influence the stereochemistry of subsequent reactions and the properties of the final product. orgsyn.org Synthesizing a specific geometric isomer with high selectivity is often a synthetic challenge due to the inherent stability of one isomer over the other, typically the (E)-isomer. orgsyn.org

Several strategies have been developed to control the (E/Z) selectivity in the synthesis of α,β-unsaturated esters. Classical methods, such as the Aldol addition of an acetate (B1210297) derivative with an aldehyde followed by dehydration, often result in a mixture of (E) and (Z) isomers. orgsyn.org

More selective methods often rely on stereospecific reactions. For instance, the Wittig reaction and its Horner-Wadsworth-Emmons variant can provide good to excellent selectivity for either the (E) or (Z) isomer depending on the reaction conditions and the nature of the ylide and aldehyde.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille couplings, are powerful tools for the stereoselective synthesis of substituted alkenes. orgsyn.org However, these reactions can sometimes be complicated by isomerization of the double bond, especially at elevated temperatures. researchgate.net For example, in the synthesis of a stannane (B1208499) derivative, heating the reaction mixture can lead to a mixture of isomers. researchgate.net

Zr-catalyzed methylalumination of alkynes followed by stereoisomerization promoted by a Lewis acid like AlCl₃ can provide a route to (Z)-isomers with high selectivity. researchgate.net This method has been successfully applied to the synthesis of (Z)-alkene-containing isoprenoids. researchgate.net

Table 3: Methods for (E/Z) Selective Synthesis

| Method | Description | Selectivity | Reference |

| Aldol Addition-Dehydration | Classical non-stereoselective method | Mixture of (E) and (Z) isomers | orgsyn.org |

| Dibromination-HBr Elimination | From methyl (E)-crotonate | Mixture of (E) and (Z) isomers | orgsyn.org |

| Zr-catalyzed Methylalumination-Isomerization | From 3-butyn-1-ols | ≥98% Z configuration | researchgate.net |

| Pd-catalyzed Cross-Coupling | Stille coupling | Can lead to isomerization at high temperatures | orgsyn.orgresearchgate.net |

Stereospecificity of Reaction Pathways

A stereospecific reaction is one in which different stereoisomers of the starting material react to give different stereoisomers of the product. This implies a specific mechanism where the stereochemistry of the starting material dictates the stereochemistry of the product.

An example of a stereospecific process is the intramolecular nucleophilic substitution that occurs in the synthesis of vinylaziridines. beilstein-journals.org The cyclization of bromoallylated products, which are themselves mixtures of anti/syn diastereoisomers, proceeds in a stereospecific manner. beilstein-journals.org For aromatic derivatives, trans-vinylaziridines are the exclusive products, while for aliphatic derivatives, the ratio of trans- and cis-aziridines mirrors the anti/syn ratio of their precursors. beilstein-journals.org This indicates that the cyclization reaction pathway is stereospecific. beilstein-journals.org

Another example of stereospecificity can be found in allylic substitution reactions. The reaction of chiral carbamates with organocopper reagents to form alkenes with quaternary stereogenic centers proceeds with high stereoselectivity. clockss.org The geometry of the double bond in the starting carbamate (B1207046) ((E) or (Z)) and the configuration of the chiral auxiliary both play a crucial role in determining the enantiomeric excess of the product. clockss.org For example, an (E)-carbamate with specific substituents can provide very high enantioselectivity, while the corresponding (Z)-carbamate gives a much lower enantiomeric ratio. clockss.org This demonstrates the stereospecific nature of the SN2' reaction pathway.

In general, reactions that proceed through a concerted mechanism or involve a rigid transition state are more likely to be stereospecific. The understanding and exploitation of stereospecific reaction pathways are fundamental to designing efficient and highly selective organic syntheses.

Applications of Methyl 2 Bromo 2 Butenoate in Complex Organic Synthesis

Precursor in Pharmaceutical Intermediates and Active Pharmaceutical Ingredient Synthesis

Methyl 2-bromo-2-butenoate is a key intermediate in the synthesis of chiral drugs. lookchem.comsigmaaldrich.comsigmaaldrich.com Its ability to participate in various chemical reactions makes it a valuable starting material for creating more complex organic compounds with potential medicinal properties. lookchem.com The compound is particularly useful for introducing specific stereogenic units into the molecular skeletons of chiral drugs. lookchem.comsigmaaldrich.com

One notable application is in the production of methyl (S)-2-bromobutanoate, another important intermediate for chiral drug synthesis. lookchem.comsigmaaldrich.comsigmaaldrich.com This transformation can be achieved through biotransformation processes catalyzed by the old yellow enzyme or through baker's yeast fermentation, which yields (S)-2-bromobutanoic acid. lookchem.comsigmaaldrich.comsigmaaldrich.com

The reactivity of this compound allows it to be used in the synthesis of various pharmaceutical compounds. For instance, it can act as a precursor for drug candidates and is used in the development of new therapeutic agents. lookchem.com Its role extends to the synthesis of complex molecules like those in the sarpagine-ajmaline-macroline family of indole (B1671886) alkaloids, where it was investigated for the enantioselective synthesis of an N-demethyl alstolactone diastereomer.

Building Block for Natural Product Total Synthesis

The total synthesis of complex natural products often relies on the strategic use of versatile building blocks, and this compound has proven to be a valuable asset in this regard. Its reactivity allows for the construction of intricate molecular architectures found in a variety of natural products.

One example of its application is in the synthesis of crocetin (B7823005) dimethyl ester. This process involves using methyl E-2-methyl-4-bromo-2-butenoate as a key starting material. google.com The synthesis proceeds through a Wittig-Horner reaction, where the bromo-ester is first converted to a phosphonate (B1237965) intermediate, which then reacts with 2,7-dimethyl-2,4,6-octatriene-1,8-dialdehyde to form the crocetin dimethyl ester. google.com This ester can then be hydrolyzed to crocetin, a primary component of saffron. google.com

The construction of complex molecules often requires the formation of multiple rings and stereocenters with high control. This compound's ability to participate in reactions like the aza-Darzens aziridination makes it a useful tool for creating trisubstituted vinyl aziridine (B145994) 2-carboxylates. worktribe.com These aziridines are versatile intermediates for asymmetric synthesis, highlighting the compound's utility in building complex, stereochemically defined structures that are often features of natural products. worktribe.com

Development of Agrochemicals and Related Biologically Active Compounds

This compound and its derivatives are utilized in the development of agrochemicals and other biologically active compounds. worktribe.comontosight.ai The presence of the bromine atom and the reactive double bond allows for the introduction of various functional groups, leading to the creation of diverse chemical structures with potential applications in agriculture. ontosight.ai

For example, sulfoximines, a class of sulfur-containing compounds, have found applications in crop treatment and insect control. worktribe.com The synthesis of cyclic sulfoximines can be achieved from chiral sulfinimines and this compound through an aza-Darzens type aziridination followed by a sigmatropic rearrangement. worktribe.com This demonstrates the role of this compound in accessing novel chemical scaffolds for potential agrochemical use.

Furthermore, the broader class of halogenated hydrocarbons, to which this compound belongs, are used as intermediates in the manufacture of agrochemicals. nbinno.com While specific examples directly linking this compound to commercial agrochemicals are not extensively detailed in the provided search results, its chemical properties make it a suitable precursor for such applications. The reactivity of bromo-organic compounds in general is widely exploited in organic synthesis for creating molecules with desired biological activities.

Synthesis of Advanced Heterocyclic Scaffolds

This compound serves as a versatile building block for the synthesis of a variety of advanced heterocyclic scaffolds. Its ability to act as a biannelating reagent in double Michael-additions allows for the creation of complex, multi-ring systems. lookchem.comsigmaaldrich.comsigmaaldrich.com This reactivity is particularly useful in constructing polycyclic structures.

One notable application is in the synthesis of trifluoromethyl-substituted polyfunctionalized cyclopropanes. researchgate.net The reaction of methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate with active methylene (B1212753) compounds in the presence of a base leads to a stereospecific route to these cyclopropanes. researchgate.net Furthermore, double Michael addition of chiral amino amides, amino acids, or amino alcohols to methyl (Z)-2-bromo-4,4,4-trifluoro-2-butenoate provides a highly diastereoselective synthesis of optically pure trifluoromethyl-substituted imidazolidines, oxazolidines, and thiazolidines. researchgate.net

The compound is also instrumental in creating more complex heterocyclic systems. For example, it can be used in modular reaction sequences to generate diverse and complex molecules. An intramolecular Michael addition involving a derivative of methyl E-4-bromo-2-butenoate can lead to the formation of polycyclic products. uu.nl This strategy highlights the utility of this compound in constructing intricate molecular architectures that are foundational to many biologically active compounds.

Strategies for Molecular Diversity Generation

This compound and its derivatives are valuable tools in strategies aimed at generating molecular diversity. Diversity-oriented synthesis seeks to rapidly create a wide range of complex molecules from simple starting materials, and the reactivity of this compound is well-suited for such approaches.

One strategy involves using multicomponent reactions (MCRs) to build complexity in a limited number of steps. uu.nl For instance, a derivative of methyl E-4-bromo-2-butenoate can be used in a reaction sequence that includes an intramolecular Diels-Alder (IMDA) reaction to quickly assemble polycyclic structures. uu.nl This approach allows for the generation of a library of related but structurally distinct molecules.

Another approach to molecular diversity involves the development of versatile intermediates that can be readily modified to produce a range of final products. For example, a diversity-oriented approach for the synthesis of waltherione alkaloids utilizes a versatile 8-bromo-5-fluoro-3-methoxy-2-methyl-1H-quinolin-4-one intermediate. acs.org While this specific example does not directly use this compound, it illustrates the principle of using a common core structure to access a variety of analogues, a strategy where a reactive building block like this compound could be highly effective. The ability to introduce various substituents through reactions at the bromine and double bond positions makes it a prime candidate for generating libraries of compounds for screening and drug discovery.

Advanced Analytical Characterization and Spectroscopic Analysis in Methyl 2 Bromo 2 Butenoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of Methyl 2-bromo-2-butenoate. Both ¹H and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework, enabling unambiguous confirmation of its structure and differentiation between its (E) and (Z) stereoisomers. nih.gov

Research Findings: In ¹H NMR spectra, the chemical shifts and coupling constants of the protons are diagnostic. The methyl group of the ester typically appears as a singlet, while the methyl and vinylic protons on the butenoate backbone exhibit distinct resonances and splitting patterns that are influenced by the substituent arrangement around the double bond. For instance, the relative positions of the bromine atom and the methyl group in the (E) and (Z) isomers lead to different chemical environments and therefore different chemical shifts for the vinylic proton and the adjacent methyl protons. This distinction is critical for determining the stereochemical outcome of synthetic procedures. nih.gov

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the sp² carbons of the double bond, and the methyl carbons. The chemical shifts are sensitive to the electronic environment, further aiding in structural verification.

Beyond simple structural confirmation, NMR is a powerful tool for mechanistic studies. Real-time reaction monitoring by ¹H NMR allows for the tracking of reactant consumption and product formation, providing kinetic data and insights into the reaction pathway. nih.gov It is also invaluable for assessing the purity of a sample and determining the ratio of stereoisomers in a mixture. nih.govwisc.edu

Table 1: Representative NMR Data for this compound Isomers Note: The following data are representative and may vary based on the solvent and specific isomer.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -OCH₃ (Ester) | ~3.8 | Singlet |

| ¹H | =C-CH₃ | ~2.5 | Doublet |

| ¹H | =CH- | ~7.0 | Quartet |

| ¹³C | C=O (Ester) | ~165 | - |

| ¹³C | C-Br | ~120 | - |

| ¹³C | =CH- | ~140 | - |

| ¹³C | -OCH₃ | ~52 | - |

Mass Spectrometry (MS) for Molecular Identity and Reaction Pathway Elucidation

Mass Spectrometry (MS) is a fundamental technique for confirming the molecular weight and elemental composition of this compound. The compound has a molecular formula of C₅H₇BrO₂ and a molecular weight of approximately 179.01 g/mol . nih.gov

Research Findings: A key characteristic in the electron ionization (EI) mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity (a 1:1 ratio), [M]⁺ and [M+2]⁺, at m/z 178 and 180, respectively. This distinctive isotopic pattern is the hallmark of a molecule containing a single bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br. libretexts.orgmiamioh.edu

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for esters and alkyl halides are observed. libretexts.org These include:

Loss of a bromine radical (•Br): This results in a fragment ion at [M-79/81]⁺.

Loss of a methoxy (B1213986) radical (•OCH₃): This cleavage alpha to the carbonyl group produces an acylium ion at [M-31]⁺.

Loss of the carbomethoxy group (•COOCH₃): This leads to a fragment at [M-59]⁺.

Gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful combination, allowing for the separation of components in a mixture (such as (E) and (Z) isomers or impurities) before their individual mass spectra are recorded for identification. derpharmachemica.comscilit.com This is crucial for analyzing crude reaction products and verifying the identity of the desired compound.

Table 2: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 178/180 | [C₅H₇BrO₂]⁺ | - (Molecular Ion) |

| 147/149 | [C₅H₇O₂]⁺ | •Br |

| 121/123 | [C₄H₄Br]⁺ | •COOCH₃ |

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential throughout the research and synthesis process involving this compound for both analytical and preparative purposes.

Research Findings:

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction. wiley-vch.dersc.org By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system, one can visualize the consumption of starting materials and the appearance of the product, allowing for the determination of the optimal reaction time. wiley-vch.de

Column Chromatography: This is the most common method for the purification and isolation of this compound on a preparative scale. nih.govuu.nl After a reaction is complete, the crude mixture is loaded onto a column packed with a stationary phase, typically silica gel. A solvent or a gradient of solvents is then passed through the column, separating the components based on their different polarities. This allows for the isolation of the pure product, free from unreacted starting materials, reagents, or byproducts. rsc.orgrsc.org

Gas Chromatography (GC): GC is a high-resolution analytical technique used to assess the purity of this compound and to separate its (E) and (Z) isomers. sigmaaldrich.com When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides quantitative information about the composition of a sample. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful analytical tool used for reaction monitoring and purity analysis, particularly for compounds that may not be suitable for GC due to thermal instability. csic.esnih.gov By selecting the appropriate column (e.g., reverse-phase C18) and mobile phase, HPLC can provide precise quantification of reactants and products. csic.es

Table 3: Applications of Chromatographic Techniques in this compound Research

| Technique | Primary Application | Key Findings/Purpose |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Rapidly visualize reaction completion. wiley-vch.dersc.org |

| Column Chromatography | Purification/Isolation | Separate the target compound from impurities. nih.govuu.nl |

| Gas Chromatography (GC) | Purity Assessment, Isomer Separation | Quantify purity and resolve (E)/(Z) isomers. sigmaaldrich.com |

X-ray Crystallography for Stereochemical Assignments

While spectroscopic methods like NMR provide strong inferential evidence for the stereochemistry of the double bond in this compound, X-ray crystallography stands as the definitive technique for the unambiguous determination of three-dimensional molecular structure.

Research Findings: X-ray crystallography involves irradiating a single, well-ordered crystal of a compound with X-rays. The resulting diffraction pattern is analyzed to generate a precise map of electron density, which in turn reveals the exact spatial arrangement of every atom in the molecule, including bond lengths and angles.

For this compound, obtaining a suitable crystal of one of the isomers or a solid derivative would allow for the absolute assignment of its configuration as either (E) or (Z). This structural information is the gold standard and can be used to calibrate the interpretation of data from other spectroscopic techniques. Although the synthesis and stereochemistry of related bromo-esters have been studied, highlighting the importance of correct stereochemical assignment, direct crystallographic data for the title compound is not commonly reported. researchgate.net The challenge often lies in growing a single crystal of sufficient quality, especially if the compound is a liquid or oil at room temperature. sigmaaldrich.com In such cases, researchers may attempt to synthesize a solid derivative of the compound specifically for crystallographic analysis.

In-situ Spectroscopic Methods for Kinetic and Mechanistic Studies

To gain a deeper understanding of how this compound behaves in chemical reactions, researchers employ in-situ spectroscopic methods. These techniques monitor the reaction as it happens, providing real-time data on the concentrations of reactants, intermediates, and products, which is crucial for kinetic and mechanistic investigations.

Research Findings: In-situ spectroscopy avoids the need for quenching and sampling, which can disturb the reaction system. Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and NMR spectroscopy are particularly valuable.

In-situ FTIR Spectroscopy: By submersing a probe directly into the reaction vessel, ATR-FTIR can continuously collect infrared spectra. rsc.org The characteristic vibrational frequencies of the functional groups in this compound (e.g., the C=O of the ester, the C=C of the alkene) can be monitored. The appearance and disappearance of specific peaks allow for the tracking of species throughout the reaction, providing data to build kinetic models and identify transient intermediates. rsc.orgresearchgate.net

In-situ NMR Spectroscopy: A reaction can be run directly inside an NMR tube, and spectra can be acquired at set time intervals. nih.gov This method provides detailed structural information on all species present in the solution as the reaction progresses. By integrating the signals, one can obtain precise concentration profiles over time, which are essential for determining reaction rates, reaction orders, and for testing proposed mechanistic pathways. nih.gov

These advanced methods provide a dynamic picture of the chemical transformation, moving beyond the static information provided by the analysis of the final product alone.

Theoretical and Computational Approaches to Methyl 2 Bromo 2 Butenoate Reactivity

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of methyl 2-bromo-2-butenoate and predicting its reactivity. researchgate.net These calculations can determine various molecular properties that govern how the molecule interacts with other reagents.

The presence of the electron-withdrawing ester group (-COOCH3) and the bromine atom significantly influences the electronic distribution within the molecule. The ester group polarizes the carbon-carbon double bond, which enhances its reactivity in reactions like Michael additions. DFT calculations can quantify this polarization by mapping the electron density and calculating atomic charges.

Furthermore, global reactivity descriptors derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated to predict the molecule's reactivity. researchgate.net These descriptors help in understanding the molecule's electrophilic and nucleophilic character.

Non-covalent interaction (NCI) analysis can also be performed to identify weak interactions, such as C-H···π, OH···π, and π···π interactions, which can stabilize transition states and influence reaction pathways. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping out the intricate details of reaction mechanisms involving this compound. By calculating the energies of reactants, intermediates, transition states, and products, a comprehensive energy profile for a given reaction can be constructed.

For instance, in base-initiated elimination reactions, computational studies can help distinguish between concerted (E2) and stepwise (E1cB) mechanisms. acs.org These calculations can model the transition state structures and their corresponding activation energies, providing insights into the factors that control the reaction pathway. The activation strain model, for example, dissects the activation barrier into the energy required to distort the reactants into their transition state geometries and the stabilizing interaction energy between them. researchgate.net

Systematic DFT computations have been employed to understand the mechanisms and stereoselectivities of various reactions, such as the [3 + 4] annulation reaction between 2-bromoenal (a related compound) and other reactants when catalyzed by N-heterocyclic carbenes (NHCs). researchgate.net These studies can elucidate the role of catalysts and solvents in the reaction. For example, computational results have shown that a proton shuttle can play a vital role in proton transfer steps. researchgate.net

The following table summarizes key aspects of computational modeling for reaction mechanisms:

| Aspect | Description |

| Energy Profiling | Calculation of the potential energy surface to identify minima (reactants, intermediates, products) and saddle points (transition states). |

| Transition State Search | Locating the geometry of the transition state, which is crucial for determining the activation energy of a reaction. |

| Mechanism Elucidation | Distinguishing between different possible reaction pathways (e.g., concerted vs. stepwise) based on calculated energy barriers. acs.org |

| Stereoselectivity Prediction | Understanding and predicting the formation of a specific stereoisomer by comparing the activation energies of diastereomeric transition states. researchgate.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations provide a dynamic picture of this compound's behavior over time. MD simulations can be used for conformational analysis and to study intermolecular interactions in different environments. ardc.edu.au

A deductive conformational analysis can be performed to determine the preferred conformations of the molecule in solution. mdpi.com This is particularly important for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

MD simulations can also model the interactions between this compound and solvent molecules or other reactants in a condensed phase. These simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonds and van der Waals interactions, which can affect reaction rates and outcomes.

Environmental Fate and Degradation Studies of Halogenated Alpha,beta Unsaturated Esters

Microbial Degradation Pathways and Biotransformations

The microbial breakdown of xenobiotic compounds is a critical process in their environmental detoxification. For Methyl 2-bromo-2-butenoate, enzymatic activities, particularly from microbial esterases, play a pivotal role in its degradation.

The primary microbial degradation pathway for this compound is enzymatic hydrolysis, catalyzed by esterases. These enzymes cleave the ester bond, leading to the formation of 2-bromo-2-butenoic acid and methanol (B129727). This initial step is crucial as it increases the polarity of the molecule, often rendering it more susceptible to further microbial attack.

Several studies have utilized this compound as a model substrate to identify and characterize novel esterases from various microbial sources. For instance, research on carboxyl esterases from the gill chamber-associated microbiota of the deep-sea shrimp Rimicaris exoculata identified enzymes with activity towards this compound. acs.org One particular esterase, designated MGS-RG2, showed notable activity against this compound (9.76 ± 1.08 U mg−1), indicating a specialization for bromide-containing esters. acs.org In contrast, two other enzymes from the same study, MGS-RG1 and MGS-RG3, exhibited much lower activity (0.162 ± 0.03 U mg−1 for MGS-RG1) towards this substrate but were capable of hydrolyzing a broader range of halogenated esters, including those containing iodine and chlorine. acs.org

Further research on ester hydrolases from a shallow hot vent sediment on Vulcano Island also demonstrated the hydrolysis of this compound. One of the identified enzymes, V12_26, was unique in its ability to act on halogenated esters containing double bonds, such as this compound. diva-portal.org This highlights the diversity of microbial enzymes capable of initiating the degradation of such compounds.

Table 1: Specific Activity of Various Esterases towards this compound

| Enzyme ID | Source | Specific Activity (U mg⁻¹) | Reference |

|---|---|---|---|

| MGS-RG2 | Rimicaris exoculata gill microbiota | 9.76 ± 1.08 | acs.org |

| MGS-RG1 | Rimicaris exoculata gill microbiota | 0.162 ± 0.03 | acs.org |

| V12_26 | Shallow hot vent sediment | Activity confirmed, but specific value not provided in the abstract | diva-portal.org |

While studies have identified specific enzymes capable of degrading this compound, information on the complete degradation by a consortium of bacteria is less direct. The environments from which these active esterases have been isolated, such as deep-sea hydrothermal vents and volcanic sediments, host complex and diverse microbial communities. diva-portal.orgifremer.fr The presence of bacteria that produce enzymes to hydrolyze this compound suggests that these consortia have the metabolic potential to, at a minimum, initiate its breakdown.

Chemical and Photochemical Degradation Processes

Beyond microbial action, the environmental fate of this compound can also be influenced by abiotic processes such as chemical and photochemical degradation. However, specific studies on these degradation routes for this compound are limited.

In general, the double bond in alpha,beta-unsaturated esters makes them potentially susceptible to photochemical reactions, such as photoisomerization or photoaddition. tbzmed.ac.ir The presence of a bromine atom can also influence photochemical degradation, as the carbon-bromine bond can be susceptible to cleavage upon absorption of light energy, leading to the formation of free radicals. tbzmed.ac.ir This could initiate a cascade of degradation reactions. For other polyhalogenated compounds, photolysis has been shown to proceed via stepwise dehalogenation. nih.gov

Chemical degradation through hydrolysis can occur under acidic or alkaline conditions, breaking the ester bond to form the corresponding carboxylic acid and alcohol. savemyexams.com The presence of the bromine atom and the double bond may influence the rate of this abiotic hydrolysis.

Analytical Methodologies for Degradation Product Identification

The identification and quantification of degradation products are essential for elucidating the breakdown pathways of this compound. In the context of enzymatic hydrolysis studies, the primary method for monitoring the reaction is often spectrophotometry. nih.gov This typically involves using a model substrate that releases a colored product upon hydrolysis, allowing for continuous monitoring of enzyme activity.

For the identification of the actual degradation products of this compound, more sophisticated analytical techniques are required. High-Performance Liquid Chromatography (HPLC) is a common method for separating and quantifying the parent compound and its hydrolysis products, such as 2-bromo-2-butenoic acid and methanol. mdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool, particularly after derivatization of the products to increase their volatility, which allows for their definitive identification based on their mass spectra. bohrium.com

While the enzymatic studies on this compound imply the formation of 2-bromo-2-butenoic acid and methanol, detailed analytical confirmation of these and subsequent degradation products in the cited literature is not extensively described.

Future Research Directions and Emerging Trends for Methyl 2 Bromo 2 Butenoate

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of Methyl 2-bromo-2-butenoate and related compounds is evolving towards more sustainable and efficient methods, moving away from traditional approaches that may involve harsh conditions or toxic reagents. A key trend is the adoption of green chemistry principles, which prioritize the use of environmentally benign materials and energy-efficient processes. ucl.ac.uk

Key Developments:

Biocatalysis: The use of enzymes and whole-cell systems offers a highly selective and environmentally friendly alternative for organic synthesis. ucl.ac.uk For instance, research into the biotransformation of this compound using enzymes like those from baker's yeast or specific carboxyl esterases can yield valuable chiral intermediates. sigmaaldrich.comifremer.fr This approach aligns with several principles of green chemistry, including waste prevention and the use of renewable feedstocks. ucl.ac.uk

Natural Catalysts: The exploration of biodegradable and readily available natural catalysts, such as fruit juices, is gaining traction for various organic transformations. researchgate.net These natural acids and enzymes can provide a cost-effective and eco-friendly medium for reactions that might traditionally require synthetic catalysts. researchgate.net

Modern Synthetic Methods: Advanced techniques like microwave-assisted synthesis and cross-electrophile coupling are being explored to improve reaction efficiency and reduce waste. acs.orgjcu.edu Microwave synthesis can lead to rapid heating and significantly shorter reaction times, while modern coupling strategies allow for the formation of complex carbon-carbon bonds under milder conditions, often with a focus on replacing problematic solvents with greener alternatives. acs.orgjcu.edu

Table 1: Comparison of Synthetic Methodologies

| Methodology | Advantages | Challenges | Relevant Research Focus |

|---|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, sustainable. ucl.ac.uk | Enzyme stability, substrate scope, downstream processing. | Engineering robust enzymes, discovering novel biocatalysts from diverse environments. ucl.ac.ukifremer.fr |

| Natural Catalysts | Low cost, biodegradable, non-toxic, readily available. researchgate.net | Variable composition, lower reaction control, may require higher temperatures. | Identification of active catalytic components, optimization of reaction conditions. researchgate.net |

| Microwave Synthesis | Rapid heating, shorter reaction times, improved yields. jcu.edu | Scalability, potential for localized overheating, equipment costs. | Integration with flow systems, development of optimized microwave-specific protocols. jcu.edu |

| Cross-Electrophile Coupling | Avoids pre-formation of organometallic reagents, high functional group tolerance. acs.org | Catalyst sensitivity, understanding complex reaction mechanisms. | Development of new catalytic systems, expansion to a wider range of electrophiles. acs.org |

Discovery of Novel Reactivity and Cascade Transformations

This compound is a versatile building block, and future research will likely focus on uncovering new reaction pathways and leveraging its functionality in complex cascade reactions. These reactions, where multiple bonds are formed in a single operation, are highly desirable for their efficiency and atom economy.

Key Areas of Exploration:

Cascade Reactions: The presence of both an electron-withdrawing ester group and a bromine atom makes this compound an excellent candidate for cascade reactions. Nucleophilic attack, such as a Michael addition, can initiate a sequence of intramolecular reactions to rapidly construct complex heterocyclic structures, which are valuable scaffolds in medicinal chemistry. researchgate.net

Double Michael Additions: As a biannelating agent, this compound can participate in double Michael additions, allowing for the formation of cyclic compounds in a single step. sigmaaldrich.com

Organocatalysis: The use of N-Heterocyclic Carbenes (NHCs) and other organocatalysts can induce umpolung (polarity reversal) reactivity. researchgate.net This opens up novel cycloaddition pathways, such as [4+2] and [3+2] cyclizations, to synthesize diverse molecular architectures that would be difficult to access through traditional methods. researchgate.netmdpi.com

Tandem Catalysis: The development of novel transition-metal-catalyzed tandem reactions, such as a hydrosilylation-aldol sequence, represents a powerful strategy for building molecular complexity. ucl.ac.uk Applying such concepts to substrates like this compound could lead to new stereoselective methods for synthesizing carbocyclic rings. ucl.ac.uk

Integration with Flow Chemistry and Automated Synthesis

The shift towards automated synthesis and continuous flow chemistry is a major trend in modern chemical production. Integrating the synthesis and reactions of this compound into these platforms offers significant advantages in terms of safety, scalability, and reproducibility.

Future Directions:

Continuous Flow Reactors: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety, especially for highly reactive intermediates. whiterose.ac.ukbeilstein-journals.org Microreactors, in particular, offer excellent heat and mass transfer. whiterose.ac.uk

Automated Synthesis Platforms: Fully automated platforms, which can combine multiple synthesis, purification, and analysis modules, are becoming more sophisticated. mpg.deresearchgate.net These systems can perform multistep syntheses, including the iterative coupling of building blocks, enabling the rapid generation of compound libraries for screening purposes. mpg.de The modular nature of these platforms allows for easy reconfiguration to accommodate a wide variety of chemical transformations. mpg.deresearchgate.net

3D-Printed Reactionware: The use of 3D printing to create custom flow reactors and other chemical hardware is an emerging area that offers unprecedented flexibility in reactor design and rapid prototyping. beilstein-journals.org

Advanced Applications in Medicinal Chemistry and Materials Science

The unique structural features of this compound make it a valuable precursor for advanced applications in both medicinal chemistry and materials science.

Emerging Applications:

Medicinal Chemistry: The compound serves as a key starting material for the synthesis of chiral drugs. sigmaaldrich.com Its biotransformation yields methyl (S)-2-bromobutanoate, a versatile chiral building block. sigmaaldrich.com Furthermore, its role in the synthesis of novel heterocycles is critical, as these structures form the core of many pharmaceuticals. researchgate.net The development of targeted protein degraders, a frontier in drug discovery, relies on highly specific molecular probes, a field to which derivatives of such building blocks could contribute. acs.org

Materials Science: In materials science, functionalized organic molecules are used to create materials with specific electronic or optical properties. For example, building blocks derived from furan-based compounds can be used to synthesize molecules with donor-acceptor characteristics for applications in organic electronics. acs.org The ability to precisely control molecular architecture is key, and versatile starting materials are essential for this purpose.

Interdisciplinary Research at the Interface of Chemistry and Biology

The convergence of chemistry and biology is a powerful driver of scientific innovation. This compound is situated at this interface, with research spanning from fundamental biological processes to applied biocatalysis.

Key Interdisciplinary Trends:

Biocatalysis and Green Chemistry: The use of enzymes (biocatalysis) to perform chemical transformations on synthetic substrates is a prime example of interdisciplinary research. ucl.ac.uk This approach not only provides access to highly selective and sustainable synthetic routes but also deepens the understanding of enzyme function and mechanism. ucl.ac.uk

Chemical Biology Probes: Understanding complex biological systems often requires the use of specialized chemical tools. Research into how molecules like this compound are processed by biological systems, such as the characterization of esterases in deep-sea shrimp that can hydrolyze it, provides valuable insights into enzymatic activity in unique environments. ifremer.fr

Institutional Collaboration: The establishment of dedicated interdisciplinary research centers that bring together chemists, biologists, and computational scientists underscores the global trend towards collaborative science. ircbc.ac.cnucsb.edueuropa.eu These centers aim to tackle complex problems in human health and disease by integrating molecular synthesis with biological investigation. ircbc.ac.cneuropa.eu

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl (S)-2-bromobutanoate |

| Ethyl (Z)-2-bromo-4,4,4-trifluorobut-2-enoate |

| Methyl 3-(benzylamino)-2-(2-bromophenyl)-2-butenoate |

| Methyl 2-(2-fluoro-5-nitrophenyl)acetate |

| Methyl 2-(5-cyano-2-fluorophenyl)acetate |

| 2-bromo-2-methylbutane |

| 2-bromo-3-methylbutane |

| Neopentyl alcohol |

| Methyl 2-hydroxy-3-butenoate |

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for Methyl 2-bromo-2-butenoate, and how can reaction variables be systematically optimized?